molecular formula C9H12N2 B14722066 2-[2-(Aziridin-1-yl)ethyl]pyridine CAS No. 5620-24-6

2-[2-(Aziridin-1-yl)ethyl]pyridine

Cat. No.: B14722066
CAS No.: 5620-24-6
M. Wt: 148.20 g/mol
InChI Key: PODDKMYIFUHIGP-UHFFFAOYSA-N
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Description

2-[2-(Aziridin-1-yl)ethyl]pyridine is an aziridine-containing compound of interest in medicinal chemistry and chemical biology research. The aziridine group is a three-membered heterocyclic ring known for its alkylating properties due to ring strain . This structural feature is analogous to the reactive aziridinium cation intermediate formed by nitrogen mustard alkylating agents, which are a class of established chemotherapeutic drugs . The molecular framework of this compound, which combines an aziridine ring with a pyridine moiety, makes it a valuable synthetic intermediate or building block for constructing more complex molecules . Researchers can exploit its structure in the design of potential bioactive agents, where the pyridine group can contribute to solubility and hydrogen bonding. The primary research applications for this compound are as a key precursor in organic synthesis and as a candidate for investigating novel alkylating agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5620-24-6

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-[2-(aziridin-1-yl)ethyl]pyridine

InChI

InChI=1S/C9H12N2/c1-2-5-10-9(3-1)4-6-11-7-8-11/h1-3,5H,4,6-8H2

InChI Key

PODDKMYIFUHIGP-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC2=CC=CC=N2

Origin of Product

United States

Reactivity and Mechanistic Aspects of Transformations Involving 2 2 Aziridin 1 Yl Ethyl Pyridine

Aziridine (B145994) Ring-Opening Reactions (RORs)

Due to their inherent ring strain, aziridines are prone to undergo ring-opening reactions with a wide array of nucleophiles. clockss.orgwikipedia.org These reactions are fundamental to the synthetic utility of aziridines, providing access to a diverse range of nitrogen-containing molecules. The activation of the aziridine ring, often by an electron-withdrawing group on the nitrogen, enhances its reactivity towards nucleophilic attack. clockss.org

Acid-Catalyzed Ring Opening

The ring-opening of aziridines can be facilitated by acids. In the presence of an acid, the nitrogen atom of the aziridine is protonated, forming a more reactive aziridinium (B1262131) ion. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, even by weak nucleophiles like water. frontiersin.org For example, the ring-opening of a 2-(γ-keto alkyl) aziridine with water as a nucleophile proceeds efficiently in the presence of trifluoroacetic acid (CF₃CO₂H). frontiersin.org The regioselectivity of acid-catalyzed ring-opening can differ from that observed under neutral or basic conditions.

Metal-Catalyzed Ring Opening

Transition metals can also catalyze the ring-opening of aziridines. Lewis acidic metal catalysts can activate the aziridine ring towards nucleophilic attack. nih.gov For example, BF₃·OEt₂ is an effective catalyst for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles. nih.gov Palladium-catalyzed reactions of N-Dpp vinyl aziridines with nucleophiles like sodiomalonate proceed with complete regiocontrol via an S_N2'-like mechanism. beilstein-journals.org Nickel-catalyzed C-H coupling reactions of benzamides with aryl- and alkyl-substituted aziridines have also been developed, where the reaction proceeds with inversion of configuration, suggesting an S_N2-type nucleophilic ring-opening pathway. osaka-u.ac.jp

Palladium-Catalyzed Ring Opening

The palladium-catalyzed ring-opening of the aziridine moiety in 2-[2-(Aziridin-1-yl)ethyl]pyridine represents a significant transformation. While specific studies on this exact molecule are not extensively detailed in the provided search results, the principles of palladium-catalyzed reactions with related structures, such as pyridine (B92270) derivatives, offer valuable insights.

Palladium catalysts are well-established for their ability to activate and cleave C-N bonds in strained rings. The reaction mechanism typically involves the coordination of the palladium center to the nitrogen atom of the aziridine ring. This coordination weakens the C-N bonds, making the ring susceptible to nucleophilic attack. The pyridine moiety, with its own set of p-orbitals, can electronically influence the aziridine ring, potentially affecting the rate and regioselectivity of the ring-opening process.

Research on palladium-catalyzed reactions of pyridine derivatives often highlights the role of the pyridine nitrogen as a directing group. nih.govrsc.orgnih.gov In the context of this compound, the pyridine nitrogen could chelate to the palladium catalyst, bringing the catalytic center in close proximity to the aziridine ring. This intramolecular delivery of the catalyst could enhance the efficiency and selectivity of the ring-opening reaction.

The general mechanism for such a transformation can be postulated to proceed through several key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to a C-N bond of the aziridine ring, forming a palladacyclic intermediate.

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the former aziridine ring. The regioselectivity of this attack is influenced by steric and electronic factors.

Reductive Elimination: The final step involves reductive elimination from the palladium center, which regenerates the palladium(0) catalyst and yields the ring-opened product.

The nature of the nucleophile and the specific palladium catalyst system (including ligands and additives) employed would be critical in determining the final product structure. For instance, the use of different nucleophiles could lead to the formation of various amino-functionalized pyridine derivatives.

Table 1: Potential Products of Palladium-Catalyzed Ring Opening This table is illustrative and based on general principles of palladium catalysis.

Nucleophile Potential Product Structure
Hydride (from a hydride source) 2-(2-Aminoethyl)pyridine (B145717)
Alkyl Grignard Reagent (R-MgBr) 2-(2-(Alkylamino)ethyl)pyridine
Arylboronic Acid (Ar-B(OH)₂) 2-(2-(Arylamino)ethyl)pyridine

Pyridine Nitrogen Reactivity

The nitrogen atom of the pyridine ring in this compound is nucleophilic and readily undergoes quaternization reactions with various electrophiles. Quaternization involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium (B92312) salt.

Studies on the quaternization of pyridine and its derivatives have shown that the reaction rate and yield can be influenced by the nature of the alkylating agent and the solvent. itu.edu.tr For this compound, the reaction with an alkyl halide (e.g., methyl iodide) would proceed via an SN2 mechanism, where the pyridine nitrogen acts as the nucleophile.

The quaternization of the pyridine nitrogen significantly alters the electronic properties of the entire molecule. The introduction of a positive charge on the pyridine ring makes it more electron-deficient. This electronic change can, in turn, influence the reactivity of the adjacent aziridine ring. Quantum mechanical calculations on related vinyl and alkynyl pyridines have shown that quaternization dramatically decreases the activation free energies for nucleophilic addition. nih.gov

Table 2: Representative Quaternization Reactions

Alkylating Agent Product
Methyl Iodide (CH₃I) 1-Methyl-2-[2-(aziridin-1-yl)ethyl]pyridinium iodide
Ethyl Bromide (CH₃CH₂Br) 1-Ethyl-2-[2-(aziridin-1-yl)ethyl]pyridinium bromide
Benzyl Chloride (C₆H₅CH₂Cl) 1-Benzyl-2-[2-(aziridin-1-yl)ethyl]pyridinium chloride

The resulting pyridinium salts are often crystalline solids and are more soluble in polar solvents than the parent pyridine derivative. This change in physical properties can be advantageous for subsequent synthetic manipulations or for specific applications.

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base, capable of donating this electron pair to a Lewis acid. This property is fundamental to its role in catalysis and coordination chemistry.

In the context of this compound, the pyridine nitrogen can coordinate to a variety of metal centers. This coordination can be a crucial step in catalytic cycles, as seen in palladium-catalyzed reactions where the pyridine can act as a ligand. nih.govnih.gov The formation of a metal-pyridine complex can activate the substrate or bring the reactants into close proximity, thereby facilitating the desired chemical transformation.

The Lewis basicity of the pyridine nitrogen is influenced by the electronic nature of the substituents on the pyridine ring. The ethylaziridine substituent at the 2-position will have an electronic effect on the basicity of the pyridine nitrogen. The aziridinyl group, being an N-alkyl substituent, is generally considered to be electron-donating through an inductive effect, which would be expected to increase the electron density on the pyridine nitrogen and enhance its Lewis basicity compared to unsubstituted pyridine.

Interplay between Aziridine and Pyridine Moiety Reactivity

The chemical behavior of this compound is not simply the sum of the individual reactivities of the aziridine and pyridine rings. There is a significant interplay between these two functional groups that modulates their reactivity.

The pyridine ring and the aziridine ring exert electronic influences on each other through inductive effects. The pyridine ring is an electron-withdrawing group due to the higher electronegativity of the nitrogen atom compared to the carbon atoms. This electron-withdrawing nature can be transmitted through the ethyl linker to the aziridine ring.

The net electronic effect is a balance of these opposing influences. The proximity of the electron-withdrawing pyridine ring could potentially make the carbon atoms of the aziridine ring more electrophilic and thus more susceptible to nucleophilic attack.

The presence of two reactive sites in this compound allows for both concomitant (simultaneous) and sequential reactions. The specific reaction conditions, including the choice of reagents, catalyst, and temperature, will dictate which reaction pathway is favored.

For example, under conditions that favor nucleophilic attack on the aziridine ring, a reaction might proceed without affecting the pyridine nitrogen. Conversely, a strong alkylating agent under mild conditions might selectively quaternize the pyridine nitrogen, leaving the aziridine ring intact for a subsequent transformation.

A more complex scenario involves reactions where both moieties participate. For instance, the pyridine nitrogen could first act as a Lewis base to coordinate to a metal catalyst, which then mediates the ring-opening of the aziridine. This would be an example of a sequential reactivity pattern where the initial reactivity of the pyridine nitrogen facilitates the subsequent transformation of the aziridine ring.

The potential for intramolecular reactions also exists. For instance, upon quaternization of the pyridine nitrogen, the resulting positive charge could activate the molecule for an intramolecular rearrangement or cyclization involving the aziridine ring, although such pathways would be highly dependent on the specific conditions and the nature of the quaternizing agent.

The rich and varied reactivity of this compound makes it an interesting building block in synthetic chemistry, with the potential to access a diverse range of more complex nitrogen-containing molecules.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Rate-Determining Steps

No dedicated studies elucidating the specific reaction pathways for transformations of this compound were identified. The chemistry of aziridines is typically characterized by nucleophilic ring-opening reactions, driven by the relief of strain in the three-membered ring. For N-alkyl substituted aziridines like the title compound, these reactions generally require activation of the aziridine nitrogen, often by protonation or Lewis acids, to facilitate nucleophilic attack at one of the ring carbons. This process typically follows an SN2-type mechanism.

The regioselectivity of the ring-opening would be a critical aspect of its reaction pathway, depending on the nature of the nucleophile and reaction conditions. Attack could potentially occur at either of the two aziridine ring carbons. However, without experimental or computational studies, any description of the preferred pathway or the rate-determining step for a given transformation would be purely speculative.

Identification and Characterization of Reaction Intermediates (e.g., aziridinium cations, 3-azatrienes)

The formation of an aziridinium cation is a well-accepted intermediate in the acid-catalyzed ring-opening of aziridines. This intermediate is formed by the protonation or alkylation of the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons and makes the ring susceptible to attack by even weak nucleophiles. In the case of this compound, the formation of the corresponding N-activated aziridinium ion is the presumed first step in many of its transformations. Some research speculates on the formation of aziridinium ions in reactions involving other molecules containing a pyridylethyl group. acs.org However, there are no specific reports on the isolation or spectroscopic characterization (e.g., NMR, IR) of the aziridinium cation derived from this compound.

There was no information found in the searched literature regarding the formation or identification of 3-azatriene intermediates in reactions involving this compound.

Transition State Analysis and Energy Landscapes

Detailed transition state analysis and the calculation of energy landscapes are powerful tools for understanding reaction mechanisms, typically achieved through computational chemistry methods like Density Functional Theory (DFT). Such studies provide quantitative data on activation energies, reaction coordinates, and the geometries of transition states. A search for computational studies focused on the reactivity of this compound yielded no results. Therefore, no data on its transition state analysis or energy landscapes for any of its key transformations can be provided.

Advanced Spectroscopic and Computational Approaches in Structural and Mechanistic Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Mechanistic Insights

Advanced NMR spectroscopy serves as a powerful tool for the unambiguous structural characterization of complex molecules like 2-[2-(Aziridin-1-yl)ethyl]pyridine. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) techniques are essential for a comprehensive analysis.

Structural Characterization: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning the proton and carbon signals of the pyridine (B92270) and aziridine (B145994) moieties, as well as the interconnecting ethyl chain. For instance, the ¹H NMR spectrum of the related 2-ethylpyridine (B127773) shows characteristic signals for the ethyl group and the aromatic protons of the pyridine ring chemicalbook.com. In this compound, the protons of the aziridine ring would be expected to appear at a higher field due to their strained environment, a feature common to aziridine derivatives ipb.pt. The coupling constants between the protons on the ethyl bridge and the aziridine ring, obtainable from high-resolution 1D or 2D J-resolved spectra, can provide insights into the preferred conformations.

Mechanistic Insights: NMR spectroscopy is also invaluable for studying reaction mechanisms involving this compound. For example, in situ NMR monitoring can track the progress of reactions such as the ring-opening of the aziridine moiety, which is a characteristic reaction for this class of compounds rsc.orgnih.gov. By observing the disappearance of reactant signals and the appearance of product signals over time, kinetic data can be acquired. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, which are crucial for determining the stereochemistry of reaction products ipb.pt. The characterization of transient intermediates, such as aziridinium (B1262131) ions, can also be achieved using low-temperature NMR studies rsc.org.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an NMR analysis of this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Py-C2-~158H6, H-α
Py-C3~7.2~122H4, H5
Py-C4~7.7~136H3, H5
Py-C5~7.1~121H4, H6
Py-C6~8.5~149H5, H-α
C-α~2.9~38H-β, H6
C-β~2.5~35H-α, Az-H
Az-C~1.8~25H-β, Az-H
Az-N---
Az-H~1.5-Az-C, C-β

Note: The chemical shift values are estimates based on related structures and are for illustrative purposes.

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a critical technique for the analysis of this compound, providing information on its molecular weight and fragmentation patterns, which aids in structural confirmation and product identification.

Reaction Monitoring: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography (LC-MS) allow for real-time monitoring of reactions involving this compound. This is particularly useful for tracking the consumption of the starting material and the formation of products and byproducts in complex reaction mixtures.

Product Identification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments is characteristic of the molecule's structure. For aziridine-containing compounds, a common fragmentation pathway involves the cleavage of the strained three-membered ring. In the case of this compound, fragmentation could occur at the C-N bonds of the aziridine ring or at the ethyl bridge. For example, in the mass spectrum of a related palladium complex with an aziridine ligand, the loss of the aziridine moiety was observed as a key fragmentation step uni-muenchen.de.

A hypothetical fragmentation table for this compound is presented below.

m/z Value Proposed Fragment Fragmentation Pathway
148[M]⁺Molecular Ion
133[M - CH₃]⁺Loss of a methyl radical from the ethyl chain (rearrangement)
120[M - C₂H₄]⁺Loss of ethylene (B1197577) from the ethyl bridge
105[M - C₂H₄N]⁺Cleavage of the aziridine ring and adjacent C-C bond
93[C₅H₄NCH₂]⁺Pyridylmethyl cation
43[C₂H₅N]⁺Aziridine ring fragment

Computational Chemistry and Electronic Structure Analysis

Computational chemistry provides a powerful lens through which to examine the structure, stability, and reactivity of this compound at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can reveal the preferred spatial arrangement of the pyridine ring relative to the aziridine ring. DFT has been successfully applied to study the structure of other pyridine derivatives and aziridine-containing compounds nih.govnih.gov. The electronic structure, including the distribution of electron density and the electrostatic potential, can also be mapped, providing insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for Reaction Mechanisms and Transition State Characterization

Ab initio methods, which are based on first principles of quantum mechanics, are invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as the nucleophilic ring-opening of the aziridine, ab initio calculations can map the potential energy surface of the reaction. This allows for the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. The calculated activation energies provide a quantitative measure of the reaction's feasibility. Such methods have been used to study the ring-opening of aziridines and aziridinium ions rsc.orgfigshare.comdntb.gov.ua.

Conformational Analysis and Stability Studies

The ethyl linker between the pyridine and aziridine rings in this compound allows for conformational flexibility. Computational conformational analysis can systematically explore the different possible spatial arrangements (conformers) of the molecule and calculate their relative energies. This helps to identify the most stable, low-energy conformers that are likely to be present under experimental conditions. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals, are of particular importance. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen of the aziridine, while the LUMO may be associated with the antibonding orbitals of the pyridine ring. Analysis of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of chemical reactions. Similar computational models have been used to predict the reactivity of other heterocyclic systems mit.edu.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Design of Ligands for Metal Coordination Chemistry

The pyridine (B92270) and aziridine (B145994) nitrogen atoms in 2-[2-(Aziridin-1-yl)ethyl]pyridine serve as excellent coordination sites for a wide range of metal ions. This has led to significant interest in its application as a ligand in coordination chemistry, enabling the synthesis of novel metal complexes with tailored properties for catalysis and materials science.

The molecular structure of this compound, featuring both a pyridine nitrogen and an aziridine nitrogen, allows it to function as a bidentate ligand. In this arrangement, the ligand coordinates to a metal center through both nitrogen atoms, forming a stable chelate ring. The pyridine ring, with its sp²-hybridized nitrogen, provides a strong σ-donating site, while the aziridine nitrogen, being part of a strained three-membered ring, offers distinct electronic and steric properties.

The formation of polydentate ligand architectures is also conceivable. For example, multiple this compound units could be attached to a central scaffold, creating a ligand capable of binding to multiple metal centers or coordinating to a single metal ion in a higher-denticity mode. The design of such ligands allows for precise control over the geometry and electronic properties of the resulting metal complexes. Discrete, three-dimensional cages can be prepared through the coordination-driven self-assembly of various building blocks, including bidentate pyridines. nih.gov

Table 1: Coordination Properties of Pyridine and Aziridine Moieties

MoietyNitrogen HybridizationCoordination ModeKey Features
Pyridinesp²σ-donorStrong coordination, electronically tunable
Aziridinesp³σ-donorStrained ring, potential for ring-opening reactions

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov A wide variety of transition metals can be used as the coordination center, including but not limited to copper, nickel, zinc, cobalt, manganese, and ruthenium. acs.orgtubitak.gov.trrsc.org The choice of metal and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Characterization of these novel metal complexes is carried out using a suite of analytical techniques to determine their structure, composition, and properties. jscimedcentral.comnih.govtubitak.gov.tr

Elemental Analysis: This technique provides the empirical formula of the complex by determining the percentage composition of each element.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal center. jscimedcentral.com Shifts in the vibrational frequencies of the C=N and C-N bonds in the pyridine and aziridine rings upon complexation provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. tubitak.gov.tr Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide detailed information about the binding mode and the solution-state structure of the complex.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. rsc.org

The results from these characterization techniques collectively provide a comprehensive understanding of the synthesized metal-aziridine-pyridine complexes. For instance, X-ray crystallography might reveal a distorted octahedral geometry for a ruthenium(II) center with the tridentate ligand coordinated in a planar fashion. rsc.org

Metal complexes containing pyridine-based ligands are known to be effective catalysts in a variety of organic transformations. jscimedcentral.comnih.govnih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal center. The incorporation of the this compound ligand into metal complexes opens up possibilities for new catalytic applications.

One potential application is in olefin aziridination reactions . Copper(II) complexes of pyridyl-appended diazacycloalkanes have been shown to be efficient catalysts for the aziridination of styrene (B11656). acs.org Given that the product of this reaction is an aziridine, the use of a ligand that already contains an aziridine moiety could lead to interesting cooperative effects or be used to probe the reaction mechanism.

Another area of interest is polymerization catalysis . Amino-pyridine iron(II) complexes have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov The electronic properties of the ligand, influenced by substituents, can impact the activity of the catalyst. nsf.gov The pyridine-aziridine ligand could be used to fine-tune the electronic environment of the metal center in such polymerization catalysts.

Furthermore, these complexes could find applications in cross-coupling reactions . Terpyridine ligands, which are composed of three pyridine units, are known to stabilize metal cations in lower oxidation states, making them efficient catalysts for the formation of carbon-carbon bonds. nih.gov The bidentate nature of this compound could be exploited in similar catalytic systems.

Table 2: Potential Catalytic Applications of Metal-Aziridine-Pyridine Complexes

Catalytic ReactionMetal Center (Example)Role of Aziridine-Pyridine Ligand
Olefin AziridinationCopper (Cu)Tuning catalyst activity and selectivity
Atom Transfer Radical Polymerization (ATRP)Iron (Fe)Modulating the electronic properties of the metal center
Cross-Coupling ReactionsPalladium (Pd), Nickel (Ni)Stabilizing low-valent metal species

Polymer Chemistry and Polymerization Reactions

The presence of the highly strained aziridine ring in this compound makes it a valuable monomer for polymerization reactions. The ring-opening of aziridines provides a pathway to linear and branched polyamines, which have a wide range of applications.

The three-membered aziridine ring is susceptible to ring-opening by various nucleophiles and electrophiles. This reactivity can be harnessed to initiate Ring-Opening Polymerization (ROP), leading to the formation of polyethyleneimine (PEI) and its derivatives. nih.gov The polymerization of aziridines can proceed through either a cationic or anionic mechanism, depending on the nature of the initiator and the substituents on the aziridine ring. researchgate.net

In the context of this compound, the aziridine moiety can undergo ROP to form a polymer with pyridine side chains. The polymerization can be initiated by Lewis acids, which coordinate to the nitrogen atom of the aziridine, facilitating nucleophilic attack and ring-opening. rsc.org This method has been used for the post-modification of polymers containing aziridine units. rsc.orgkorea.ac.kr

Anionic Ring-Opening Polymerization (AROP) is another viable method, particularly for aziridines activated by electron-withdrawing groups on the nitrogen atom. nih.gov While the ethylpyridine group is not strongly electron-withdrawing, the polymerization conditions could be tailored to favor an anionic mechanism. The ROP of aziridines can lead to hyperbranched PEI, which has numerous applications due to its high amine density. researchgate.net

The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring. nih.gov The presence of the ethylpyridine substituent may influence the regioselectivity of the ring-opening, potentially leading to polymers with well-defined microstructures.

Besides serving as a monomer for ROP, the this compound unit can be incorporated into polymer backbones through various synthetic strategies. This allows for the creation of functional polymers where the unique properties of the pyridine and aziridine moieties are appended to a pre-existing polymer chain or integrated into the main chain.

One approach is the post-polymerization modification of a polymer containing reactive functional groups. rsc.org For example, a polymer with electrophilic sites could be reacted with this compound, where the aziridine nitrogen acts as a nucleophile. This would result in a polymer decorated with ethylpyridine side chains.

Alternatively, the aziridine ring itself can be used as a reactive handle for grafting onto a polymer backbone. The ring-opening of the aziridine by a nucleophilic group on the polymer would result in the covalent attachment of the 2-(pyridin-2-yl)ethylamino group.

It is also possible to synthesize monomers that contain the this compound moiety and then polymerize these monomers using standard polymerization techniques like free radical polymerization or controlled radical polymerization. This approach allows for precise control over the amount and distribution of the functional units along the polymer chain. The incorporation of aziridine units into an elastomeric polymer backbone, for example, can be achieved through Pt(0)-catalyzed hydrosilylation. researchgate.net

The resulting polymers, containing both pyridine and aziridine functionalities, could have interesting properties, such as the ability to coordinate metal ions, act as catalysts, or exhibit pH-responsive behavior due to the basicity of the pyridine and amine groups.

Functional Polymers and Copolymers through Controlled Polymerization Techniques

The incorporation of this compound into polymer chains provides a versatile platform for creating functional and responsive materials. The pyridine group can impart pH-responsiveness, metal-coordination capabilities, and catalytic activity to the resulting polymer. The aziridine ring, while reactive, can serve as a latent functional handle for post-polymerization modification.

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. However, the direct polymerization of aziridine-containing monomers like this compound using methods such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP) can be challenging. The nucleophilic nature of the aziridine nitrogen and the high reactivity of the strained ring can lead to side reactions with catalysts or chain transfer agents researchgate.net.

To overcome these challenges, several strategies can be employed:

Protection/Deprotection: The aziridine nitrogen can be protected with a group like tosyl or nosyl, which reduces its nucleophilicity and allows for controlled polymerization acs.org. The protecting group can be removed after polymerization to regenerate the reactive aziridine functionality for further modification.

Living Anionic Polymerization: N-sulfonylated or otherwise activated aziridines can undergo living anionic ring-opening polymerization (AROP), which offers excellent control over the polymer structure acs.org. This method could potentially be adapted for monomers containing the this compound structure.

Post-Polymerization Functionalization: A more common approach involves the polymerization of a related monomer, such as 2-vinylpyridine, followed by the introduction of the aziridinyl-ethyl group onto the polymer backbone. Nitroxide-mediated polymerization (NMP) has been successfully used to create well-defined poly(2-vinylpyridine) block copolymers, which could serve as scaffolds for such modifications researchgate.net.

The resulting functional polymers and copolymers have potential applications in drug delivery, smart coatings, and catalysis, owing to the unique combination of the pyridine and aziridine functionalities.

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strained three-membered aziridine ring makes this compound a highly valuable intermediate for the synthesis of more complex nitrogen-containing heterocyclic compounds. The ring-strain energy drives a variety of ring-opening and ring-expansion reactions, providing access to diverse molecular scaffolds researchgate.net.

Precursors for Substituted Pyrrolines, Pyrroles, and Pyrrolidines via Ring Expansion

The conversion of aziridines to five-membered heterocycles like pyrrolidines, pyrrolines, and pyrroles is a synthetically powerful transformation. These reactions typically proceed through the cleavage of one of the carbon-nitrogen bonds of the aziridine ring, followed by cyclization researchgate.netresearchgate.net.

Key pathways for the ring expansion of this compound include:

Azomethine Ylide Formation: Thermal or photochemical activation of the aziridine ring can lead to the formation of a reactive intermediate known as an azomethine ylide. This ylide can then undergo a [3+2] cycloaddition reaction with various dipolarophiles (such as alkenes or alkynes) to construct the five-membered pyrrolidine or pyrroline ring system researchgate.netmdpi.com.

Nucleophilic Ring Opening and Intramolecular Cyclization: The aziridine ring can be opened by an external nucleophile. The resulting amino alcohol or amine derivative can then undergo an intramolecular cyclization to form the pyrrolidine ring researchgate.net. The pyridine moiety in this compound can influence the regioselectivity of the initial ring-opening step.

These strategies allow for the stereocontrolled synthesis of highly substituted pyrrolidine derivatives, which are common structural motifs in many biologically active natural products and pharmaceuticals organic-chemistry.orgmdpi.com.

Table 1: Ring Expansion Reactions of Aziridine Precursors

Starting Material Reaction Type Intermediate Product Ref.
Vinyl Aziridines 1,3-Sigmatropic Shift Azomethine Ylide Pyrrole (B145914) researchgate.net
Aziridines [3+2] Cycloaddition Azomethine Ylide Pyrrolidine/Pyrroline researchgate.netmdpi.com
Azido Alcohols Intramolecular Conjugate Addition NH Aziridine Substituted Piperidine researchgate.net

Routes to Polyfunctionalized Pyridine Derivatives and Fused Heterocycles

This compound serves as a versatile starting material for synthesizing more complex pyridine derivatives. The reactivity of both the aziridine and pyridine rings can be harnessed to introduce new functional groups and construct fused heterocyclic systems ias.ac.inbohrium.com.

Functionalization via Aziridine Ring Opening: The most straightforward method for functionalization is the nucleophilic ring opening of the aziridine. Due to its high ring strain, the aziridine readily reacts with a wide range of nucleophiles (e.g., amines, thiols, azides, acetates) nih.gov. This reaction attaches a functionalized side chain to the pyridine core, as illustrated in the synthesis of related compounds where a mesylate intermediate is converted via reaction with aziridine mdpi.comresearchgate.net. This approach creates polyfunctional molecules where the properties of both the pyridine and the newly introduced functional group can be fine-tuned.

Synthesis of Fused Heterocycles: The synthesis of fused-ring systems containing a pyridine nucleus is of great interest in medicinal chemistry and materials science ias.ac.in. This compound is a promising precursor for such structures. Synthetic strategies could involve:

Intramolecular Cyclization: After a regioselective ring-opening of the aziridine, the newly formed side chain can be designed to undergo an intramolecular cyclization reaction with the pyridine ring, leading to the formation of bicyclic or polycyclic systems. For example, an amino or hydroxyl group introduced via ring-opening could attack an activated position on the pyridine ring.

Aza-Diels-Alder Reactions: While not a direct reaction of this compound itself, the principles of forming fused systems are relevant. In some syntheses, azirine precursors react with dienes in aza-Diels-Alder reactions to form fused bicyclic aziridines, which are precursors to other fused systems like indolizidines or quinolizidines researchgate.netnih.govmdpi.com. A similar strategy could be envisioned where the ethylpyridine moiety acts as or is converted into a diene for an intramolecular cycloaddition.

These synthetic routes provide access to a diverse array of complex molecules with potential applications in various fields of chemistry and biology.

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